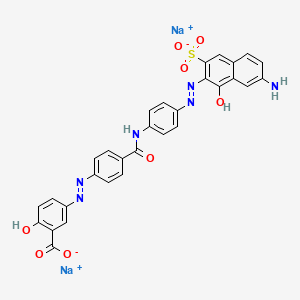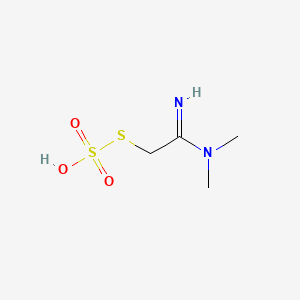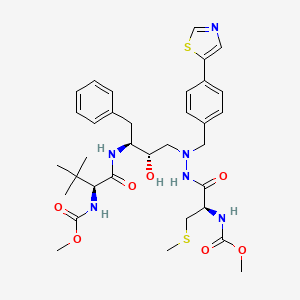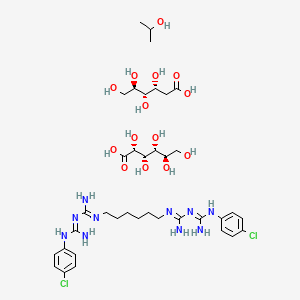
Chloraprep
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloraprep is a widely used antiseptic solution primarily composed of chlorhexidine gluconate and isopropyl alcohol. It is known for its rapid and persistent antimicrobial activity, making it a preferred choice for preoperative skin preparation and other medical procedures . This compound has been trusted by healthcare providers for over two decades due to its effectiveness in reducing the risk of infections .
准备方法
Synthetic Routes and Reaction Conditions
Chloraprep is synthesized by combining chlorhexidine gluconate with isopropyl alcohol. The chlorhexidine gluconate is prepared by reacting chlorhexidine base with gluconic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the gluconate salt. The resulting solution is then mixed with isopropyl alcohol to achieve the desired concentration .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of chlorhexidine gluconate followed by its combination with isopropyl alcohol. The process includes rigorous quality control measures to ensure the sterility and efficacy of the final product. The solution is packaged in sterile applicators to maintain its antimicrobial properties until use .
化学反应分析
Types of Reactions
Chloraprep undergoes various chemical reactions, including:
Oxidation: Chlorhexidine gluconate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorhexidine gluconate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chlorhexidine gluconate can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of substituted chlorhexidine compounds .
科学研究应用
Chloraprep has a wide range of scientific research applications, including:
作用机制
Chloraprep exerts its antimicrobial effects through the disruption of microbial cell membranes. Chlorhexidine gluconate, the active ingredient, binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately leading to cell death. Isopropyl alcohol enhances the antimicrobial activity by denaturing proteins and disrupting cell membranes .
相似化合物的比较
Chloraprep is often compared with other antiseptic solutions such as povidone-iodine (Betadine) and iodine povacrylex (DuraPrep). While all these compounds are effective in reducing microbial load, this compound is known for its rapid onset of action and prolonged antimicrobial activity. Studies have shown that this compound is more effective than povidone-iodine in preventing surgical site infections .
Similar Compounds
- Povidone-iodine (Betadine)
- Iodine povacrylex (DuraPrep)
- Chloroxylenol (Techni-Care)
This compound’s unique combination of chlorhexidine gluconate and isopropyl alcohol provides a broad-spectrum antimicrobial effect, making it a preferred choice in various medical and research applications .
属性
CAS 编号 |
74194-72-2 |
|---|---|
分子式 |
C37H62Cl2N10O14 |
分子量 |
941.8 g/mol |
IUPAC 名称 |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;propan-2-ol;(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C6H12O7.C6H12O6.C3H8O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-1-2(8)3(9)4(10)5(11)6(12)13;7-2-4(9)6(12)3(8)1-5(10)11;1-3(2)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2-5,7-11H,1H2,(H,12,13);3-4,6-9,12H,1-2H2,(H,10,11);3-4H,1-2H3/t;2-,3-,4+,5-;3-,4-,6+;/m.11./s1 |
InChI 键 |
NVLOJMREADOIJY-ZHOPZBLYSA-N |
手性 SMILES |
CC(O)C.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(C(=O)O)[C@@H](O)[C@H](O)[C@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
规范 SMILES |
CC(C)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(CO)O)O)O)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




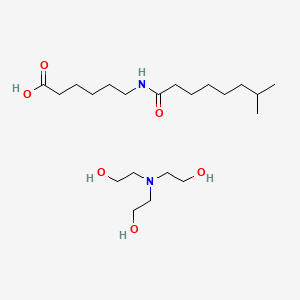
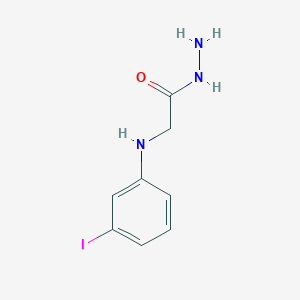
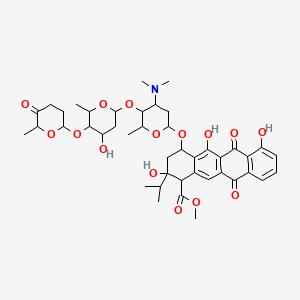
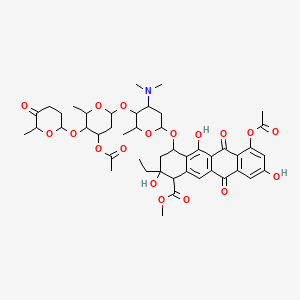
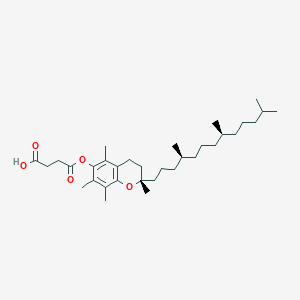

![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
